BAY-678, scientifically known as 5-[(4R)-5-acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile, is a potent and selective inhibitor of human neutrophil elastase (HNE). This compound is recognized for its ability to inhibit HNE reversibly with an IC50 value of 20 nM, demonstrating significant selectivity over a panel of other serine proteases. The molecular formula of BAY-678 is C20H15F3N4O2, and it has a molecular weight of approximately 400.4 g/mol .
BAY-678 is classified as a small molecule drug candidate with therapeutic potential in treating inflammatory diseases characterized by excessive activity of neutrophil elastase. It is particularly relevant in conditions such as acute lung injury, chronic obstructive pulmonary disease, and pulmonary hypertension . The compound is available for research purposes from various chemical suppliers.
The synthesis of BAY-678 involves a multi-step process that includes the formation of a pyridinecarbonitrile core followed by the introduction of various functional groups. Key steps in the synthesis include:
The industrial production of BAY-678 requires optimization for large-scale synthesis, emphasizing high-purity starting materials, efficient catalysts, and rigorous purification processes to ensure product consistency.
BAY-678 can undergo various chemical reactions, including:
For these reactions, common reagents include:
The reactions can yield a variety of products that may exhibit different biological activities compared to BAY-678 itself. These include oxidized derivatives and substituted analogs.
BAY-678 functions primarily by inhibiting human neutrophil elastase, a serine protease involved in matrix degradation during inflammatory responses. The mechanism involves reversible binding to HNE, leading to decreased activity and subsequent reduction in tissue damage associated with excessive elastase activity .
In pharmacokinetic studies conducted on rats, BAY-678 exhibited medium clearance with a half-life (t1/2) of approximately 1.3 hours, indicating its potential for effective therapeutic use in vivo .
BAY-678 is typically stored as a powder at -20°C to maintain stability. Its purity is generally above 98%, ensuring reliability for research applications .
The compound's solubility characteristics are critical for its bioavailability and efficacy in biological systems. Specific solubility data may vary based on formulation but are essential for effective drug design.
BAY-678 has significant potential applications in scientific research, particularly in studying inflammatory diseases where human neutrophil elastase plays a crucial role. Its selective inhibition profile makes it an attractive candidate for developing therapies aimed at conditions like acute lung injury and chronic obstructive pulmonary disease .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: